4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKZPMSGTZJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:
Bromination: The starting material, 2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols and anilines.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and reduced aniline derivatives.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol" are not available in the search results, the available information does highlight its potential use in scientific research, particularly in proteomics research and potential therapeutic applications.
Scientific Research Applications
- Versatile Building Block: 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol can serve as a versatile building block in organic synthesis.
- Biological Activity: Research indicates that 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol exhibits significant biological activity and has demonstrated potential as a candidate for drug development in treating infections and cancers.
- Interaction Studies: Interaction studies of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol focus on its binding affinity with various biological targets. The imine functionality allows it to form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein functions. This property is crucial for understanding protein dynamics and functions in biological processes.
- Proteomics Research: The uniqueness of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol lies in its combination of bromine, fluorine, and imine functionalities, which enhances its interaction potential with a broader range of molecular targets compared to similar compounds, making it valuable in proteomics research.
Basic Information
- Synonyms: This compound is also known as this compound, 4-bromo-2-[(4-fluoro-2-methylanilino)methyl]phenol, and 4-bromo-2-(((4-fluoro-2-methylphenyl)amino)methyl)phenol .
- Molecular Formula: The molecular formula is C14H13BrFNO .
- Molecular Weight: The molecular weight is 310.16 g/mol .
- CAS Number: this compound has the CAS number 1823837-66-6 . Another CAS number associated with this compound is 868256-53-5 .
Computed Properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its amino methyl linker and 4-fluoro-2-methylphenyl substituent. Below is a comparative analysis with analogous Schiff bases and phenolic derivatives:
Electronic and Steric Effects
- Steric Effects: The 2-methyl group on the phenyl ring introduces steric hindrance, which may limit binding flexibility compared to smaller substituents like hydrogen or fluorine .
- Linker Type: The amino methyl (–NH–CH₂–) linker in the target compound differs from imino (–CH=N–) groups in HL1/HL2, affecting conjugation and metal-binding modes. Imino groups enable π-backbonding with transition metals, whereas amino methyl linkers may favor softer Lewis acids .
Physicochemical Properties
- Solubility: The target compound’s lipophilic bromo and fluoro groups may reduce water solubility compared to hydroxyethyl or methoxy-containing analogues .
- Thermal Stability: Imino-based compounds (e.g., derivatives) often exhibit thermochromism due to conjugated π-systems, a property less likely in amino methyl-linked structures .
Biological Activity
4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol, with the CAS number 1823837-66-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR).
The molecular formula for this compound is C14H13BrFNO, and it has a molecular weight of 310.16 g/mol . The compound features a bromine atom and a fluorinated methylphenyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of phenolic compounds, including those similar to this compound.
Antibacterial Activity
Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | S. aureus | 5.64 µM |
| Compound C | C. albicans | 16.69 µM |
These results suggest that modifications in the phenolic structure can enhance antibacterial efficacy .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species. Studies report MIC values for related compounds ranging from 16.69 to 78.23 µM against C. albicans, indicating potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as bromine and fluorine has been shown to enhance the biological activity of phenolic compounds. For example, the addition of a bromo group at specific positions on the aromatic ring significantly improved antibacterial activity against various strains .
Case Studies
- Study on Derivatives : A comprehensive study evaluated multiple phenolic derivatives, including those with halogen substitutions. It was found that compounds with both electron-donating and electron-withdrawing groups exhibited enhanced antimicrobial activities compared to their unsubstituted counterparts .
- Synthesis and Testing : Another study focused on synthesizing aryl halide derivatives and testing their antimicrobial activities in vitro. The results indicated that certain structural modifications led to improved inhibition zones against tested bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with bromophenol derivatives and introduce the (4-fluoro-2-methylphenyl)amino group via nucleophilic substitution. Use anhydrous conditions to minimize hydrolysis of intermediates.
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the phenol and amine moieties .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-bromophenol ratio) and reflux in dry THF at 70°C for 6 hours to maximize yield (>75%) .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodology :
- FTIR Analysis : Identify key functional groups:
- O-H stretch (phenolic): ~3200–3500 cm⁻¹ (broad)
- N-H bend (secondary amine): ~1500–1600 cm⁻¹
- C-Br stretch : ~550–650 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), with a singlet for the methyl group (δ ~2.3 ppm) on the 4-fluoro-2-methylphenyl moiety.
- ¹³C NMR : Confirm bromine substitution (C-Br at δ ~110 ppm) and fluorine coupling (C-F at δ ~160 ppm) .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the compound’s 3D geometry and intermolecular interactions?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (3:1). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Data Analysis : Refine structures using SHELXL; analyze hydrogen bonds (e.g., O-H···N between phenol and amine groups) and π-π stacking of aromatic rings to explain stability .
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor in biochemical pathways?
- Methodology :
- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves.
- Molecular Docking : Use AutoDock Vina to simulate binding modes. Prioritize residues forming hydrogen bonds with the phenolic OH or amine groups .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
Q. What experimental designs assess the compound’s environmental persistence and biodegradation?
- Methodology :
- Laboratory Biodegradation : Incubate with soil microcosms (OECD 307 guidelines). Monitor degradation via HPLC-MS/MS, identifying metabolites like dehalogenated or hydroxylated derivatives.
- Ecotoxicity Testing : Use Daphnia magna or algae to evaluate acute toxicity (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
